molecular formula C8H17NO5S B1338209 3-(N-Boc-amino)-1-propanesulfonic acid CAS No. 918825-10-2

3-(N-Boc-amino)-1-propanesulfonic acid

Cat. No.: B1338209
CAS No.: 918825-10-2
M. Wt: 239.29 g/mol
InChI Key: XUOPCLRTJSMNFU-UHFFFAOYSA-N
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Description

3-(N-Boc-amino)-1-propanesulfonic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a propanesulfonic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations at other functional groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-amino)-1-propanesulfonic acid typically involves the protection of the amino group with a Boc group followed by the introduction of the sulfonic acid moiety. One common method involves the reaction of 3-aminopropanesulfonic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-amino)-1-propanesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(N-Boc-amino)-1-propanesulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(N-Boc-amino)-1-propanesulfonic acid primarily involves the reactivity of its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical and chemical reactions. The sulfonic acid group can engage in ionic interactions and hydrogen bonding, influencing the compound’s solubility and reactivity in different environments .

Comparison with Similar Compounds

Similar Compounds

    3-(N-Cbz-amino)-1-propanesulfonic acid: Similar to the Boc-protected compound but with a benzyl carbamate (Cbz) protecting group.

    3-(N-Fmoc-amino)-1-propanesulfonic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    3-(N-Alloc-amino)-1-propanesulfonic acid: Contains an allyloxycarbonyl (Alloc) protecting group.

Uniqueness

3-(N-Boc-amino)-1-propanesulfonic acid is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required without affecting other functional groups .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-4-6-15(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOPCLRTJSMNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473584
Record name 3-(N-Boc-amino)-1-propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918825-10-2
Record name 3-(N-Boc-amino)-1-propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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